molecular formula C25H22N10 B14321054 9,9'-Methylenebis(N-benzyl-9H-purin-6-amine) CAS No. 105890-70-8

9,9'-Methylenebis(N-benzyl-9H-purin-6-amine)

Katalognummer: B14321054
CAS-Nummer: 105890-70-8
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: DDZNEJSENUUTEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9’-Methylenebis(N-benzyl-9H-purin-6-amine): is a complex organic compound belonging to the purine family This compound is characterized by the presence of two benzyl groups attached to the purine ring system, connected via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) typically involves the reaction of N-benzyl-9H-purin-6-amine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in a batch or continuous flow reactor, depending on the production scale.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to natural purines makes it a valuable tool for investigating biochemical pathways and molecular mechanisms.

Medicine: In medicine, 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Wirkmechanismus

The mechanism of action of 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    N-benzyl-9H-purin-6-amine: A structurally related compound with similar chemical properties.

    N-Benzyl-2-chloro-9H-purin-6-amine: Another related compound with a chloro substituent, offering different reactivity and applications.

    Benzyladenine: A well-known purine derivative used in plant growth regulation.

Uniqueness: 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is unique due to the presence of the methylene bridge connecting two benzyl-purine units

Eigenschaften

CAS-Nummer

105890-70-8

Molekularformel

C25H22N10

Molekulargewicht

462.5 g/mol

IUPAC-Name

N-benzyl-9-[[6-(benzylamino)purin-9-yl]methyl]purin-6-amine

InChI

InChI=1S/C25H22N10/c1-3-7-18(8-4-1)11-26-22-20-24(30-13-28-22)34(15-32-20)17-35-16-33-21-23(29-14-31-25(21)35)27-12-19-9-5-2-6-10-19/h1-10,13-16H,11-12,17H2,(H,26,28,30)(H,27,29,31)

InChI-Schlüssel

DDZNEJSENUUTEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CN4C=NC5=C(N=CN=C54)NCC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.